

Technical Guide: 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS: 17515-77-4)

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-(trifluoromethyl)furan

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-(trifluoromethyl)furan is a key heterocyclic building block in medicinal chemistry and materials science.^[1] Its unique structure, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a furan core, makes it a valuable intermediate for the synthesis of complex molecules with diverse biological activities. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of target compounds, making this reagent particularly attractive for drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **2-(Bromomethyl)-5-(trifluoromethyl)furan**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	17515-77-4	
Molecular Formula	C ₆ H ₄ BrF ₃ O	[2]
Molecular Weight	228.99 g/mol	[2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Boiling Point	38 °C	[3]
Density	1.693 ± 0.06 g/cm ³ (Predicted)	[3]
Refractive Index	1.45	[3]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[3]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR (CDCl ₃)	δ: 4.46 (s, 2H), 6.45 (d, J = 3.8 Hz, 1H), 6.75 (d, J = 3.8 Hz, 1H)	[1]
IR (KBr pressed sheet)	ν _{max} /cm ⁻¹ : 1738, 1688, 1599, 1559	[1]
¹³ C NMR	Data not explicitly found in the search results. Typical shifts for a furan ring are in the aromatic region, with the CH ₂ Br carbon appearing further downfield. The CF ₃ carbon would appear as a quartet due to C-F coupling.	
Mass Spectrometry	Data not explicitly found in the search results. Fragmentation would likely involve the loss of Br, CH ₂ Br, and potentially the trifluoromethyl group.	

Synthesis and Reactivity

Synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)furan

A common method for the synthesis of **2-(Bromomethyl)-5-(trifluoromethyl)furan** is the radical bromination of 2-methyl-5-(trifluoromethyl)furan.

Reagents:

- 2-Methyl-5-(trifluoromethyl)furan
- N-Bromosuccinimide (NBS)
- 2,2'-Azobis(isobutyronitrile) (AIBN)

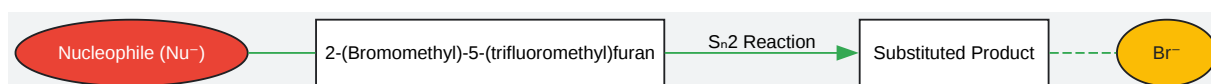
- Chloroform
- Water
- Saturated saline solution
- Anhydrous magnesium sulfate

Procedure:

- To a solution of 2-methyl-5-(trifluoromethyl)furan (4 g, 26.6 mmol) in chloroform (60 mL), add N-bromosuccinimide (5.2 g, 29.3 mmol) and AIBN (220 mg, 1.33 mmol).^[1]
- Heat the reaction mixture to reflux for 15 minutes.^[1]
- After completion of the reaction (monitored by TLC or GC), cool the solution to room temperature.
- Pour the reaction mixture into water (200 mL) and extract with chloroform.
- Combine the organic phases and wash sequentially with water and saturated saline solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solvent under reduced pressure to yield **2-(bromomethyl)-5-(trifluoromethyl)furan**.^[1]

Reactivity

The primary mode of reactivity for **2-(Bromomethyl)-5-(trifluoromethyl)furan** is nucleophilic substitution at the bromomethyl position. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.



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Figure 1: General Nucleophilic Substitution Reaction.

Common nucleophiles include thiols, amines, alcohols, and carbanions. This reactivity is central to its application in building more complex molecular architectures.

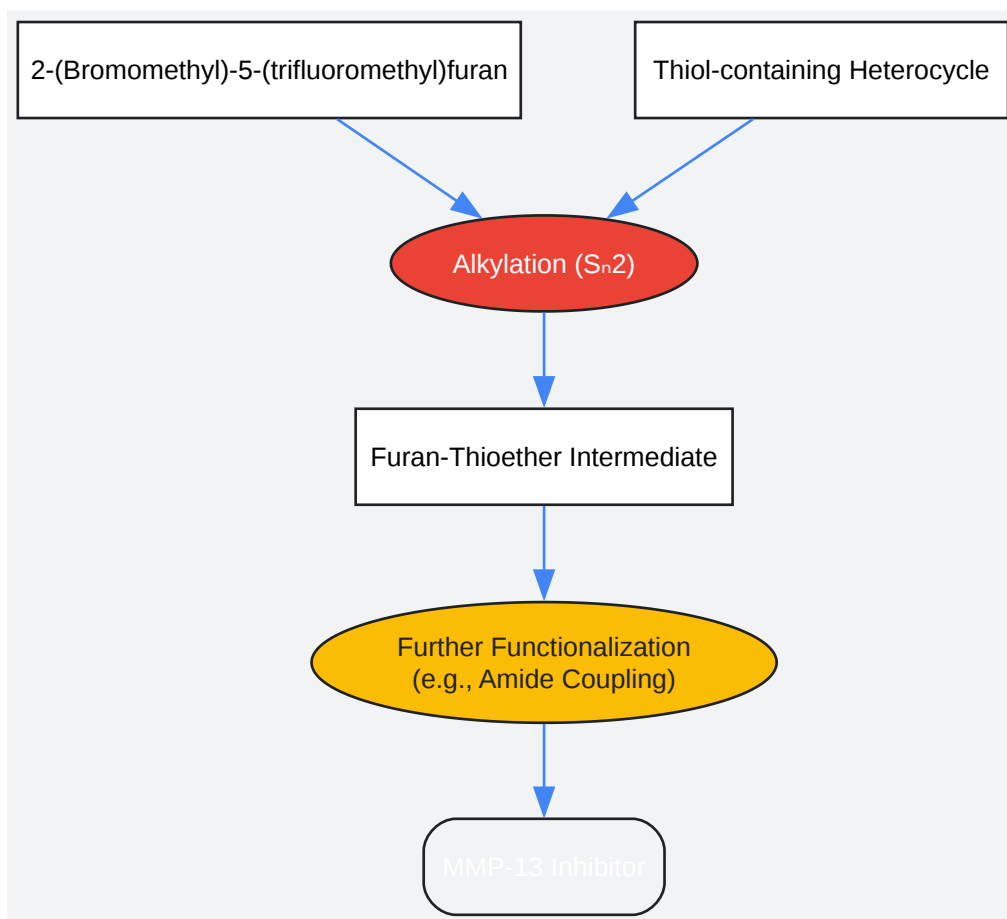
Applications in Drug Discovery

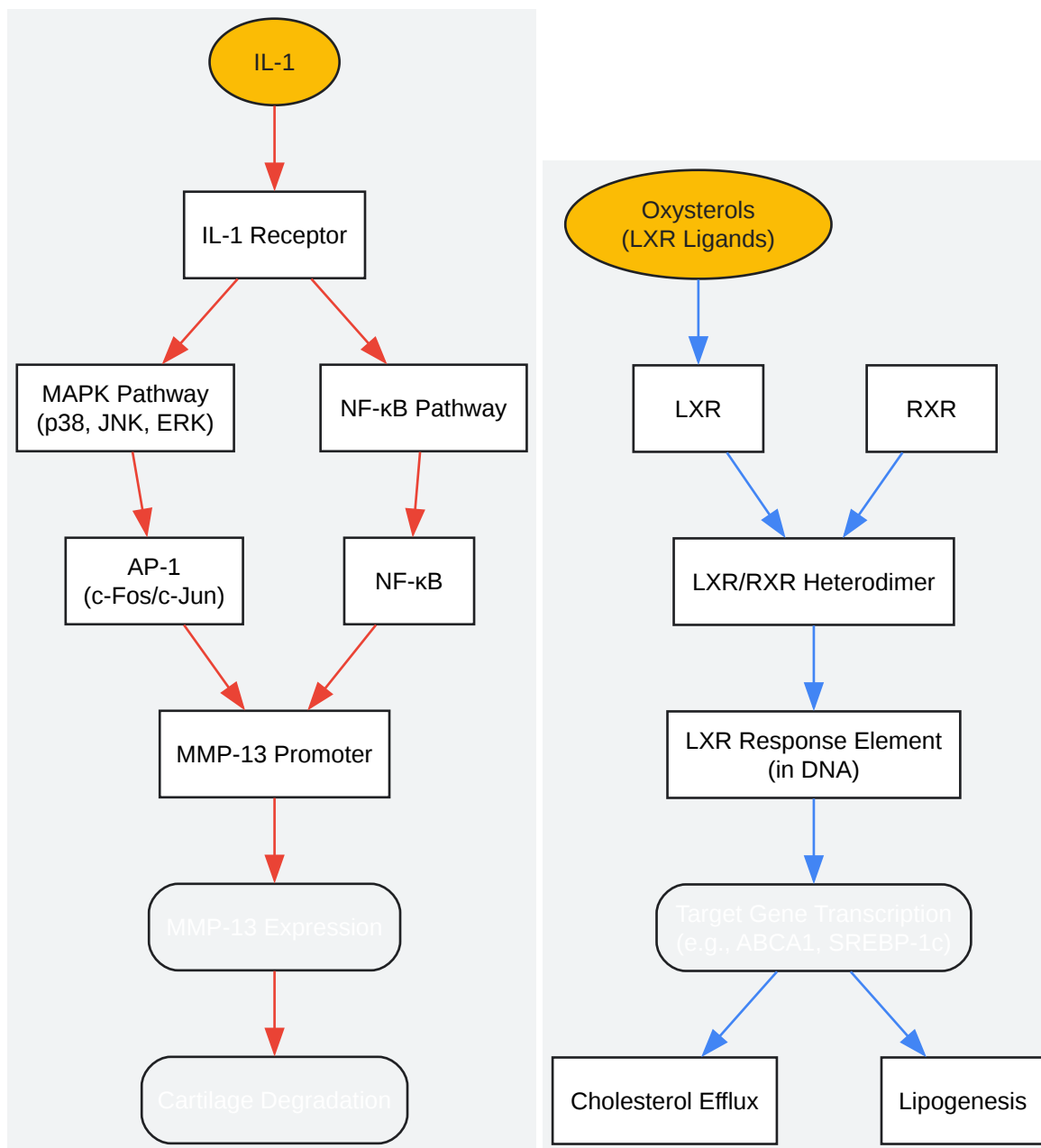
2-(Bromomethyl)-5-(trifluoromethyl)furan is a valuable precursor in the synthesis of potent and selective inhibitors for various therapeutic targets.

Matrix Metalloproteinase 13 (MMP-13) Inhibitors

MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage. Its overexpression is implicated in the pathogenesis of osteoarthritis.^[4] Selective inhibitors of MMP-13 are therefore sought after as potential disease-modifying osteoarthritis drugs.

The synthesis of certain MMP-13 inhibitors involves the alkylation of a thiol-containing heterocyclic core with **2-(Bromomethyl)-5-(trifluoromethyl)furan** or a similar electrophile.





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